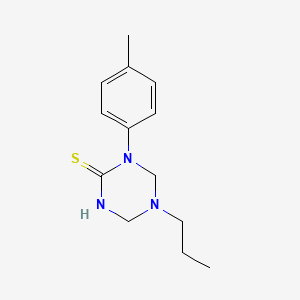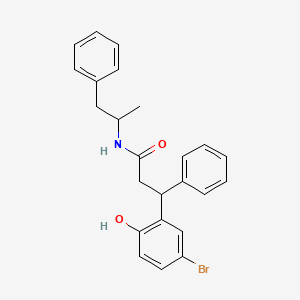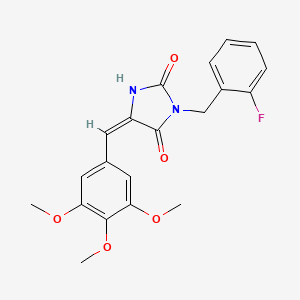
1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by the presence of a triazinane ring substituted with a 4-methylphenyl group and a propyl group. The thione functionality adds to its unique chemical properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenyl isothiocyanate with propylamine under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The compound’s thione group is thought to play a crucial role in its binding affinity to these targets .
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione can be compared with other similar compounds such as:
1-(4-Methylphenyl)-1-propanol: This compound shares the 4-methylphenyl group but differs in its functional groups and overall structure.
2-(4-Methylsulfonylphenyl)indole: Another compound with a 4-methylphenyl group, but with different biological activities and applications.
1,3,4-Thiadiazole derivatives: These compounds have a similar thione functionality and are known for their cytotoxic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N3S |
|---|---|
Poids moléculaire |
249.38 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3S/c1-3-8-15-9-14-13(17)16(10-15)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,14,17) |
Clé InChI |
LQMUXTUAXTZHCW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CNC(=S)N(C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11592925.png)

![(4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11592944.png)
![ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592948.png)
![methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11592950.png)

![1,3-dimethyl-5-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592957.png)
![5-(2-methyl-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11592961.png)
![3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11592965.png)

![6-chloro-3-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11592969.png)
![13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11592977.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11592982.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11592989.png)
